molecular formula C10H9N3O2 B1457612 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1368022-26-7

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B1457612
CAS No.: 1368022-26-7
M. Wt: 203.2 g/mol
InChI Key: GXBZIDCJFKBIHF-UHFFFAOYSA-N
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Description

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a p-tolyl group, which is a benzene ring substituted with a methyl group at the para position, attached to the triazole ring The carboxylic acid group is located at the 5-position of the triazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:

    Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry,” is often employed. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. For this compound, p-tolyl azide and propiolic acid can be used as starting materials.

    Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or water. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of efficient catalytic systems make it feasible for large-scale synthesis. The scalability of the reaction and the availability of starting materials are key factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the p-tolyl group and the carboxylic acid group.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification of the carboxylic acid group will yield esters, while oxidation of the p-tolyl group can produce carboxylic acids or aldehydes.

Scientific Research Applications

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the synthesis of functional materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(p-tolyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, making it less versatile in terms of chemical reactivity.

    1H-1,2,3-triazole-5-carboxylic acid: Lacks the p-tolyl group, which affects its hydrophobicity and potential interactions with biological targets.

    4-(p-tolyl)-1H-1,2,3-triazole-5-methyl ester: An ester derivative that may have different solubility and reactivity compared to the carboxylic acid.

Uniqueness

4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of both the p-tolyl group and the carboxylic acid group. This combination allows for diverse chemical reactivity and potential applications in various fields. The p-tolyl group enhances hydrophobic interactions, while the carboxylic acid group provides opportunities for further functionalization.

Properties

IUPAC Name

5-(4-methylphenyl)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-2-4-7(5-3-6)8-9(10(14)15)12-13-11-8/h2-5H,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBZIDCJFKBIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
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